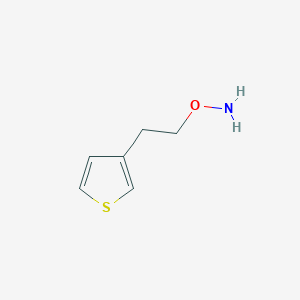
Methyl 3-(azetidin-3-yl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(azetidin-3-yl)propiolate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azetidin-3-yl)propiolate typically involves the reaction of azetidin-3-one with propiolic acid derivatives. One common method involves the use of methyl 2-(dimethoxyphosphoryl)acetate and azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(azetidin-3-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(azetidin-3-yl)propiolate has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: In materials science, azetidine compounds are explored for their potential use in creating novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(azetidin-3-yl)propiolate involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. It can form covalent bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (N-Boc-azetidin-3-ylidene)acetate
- Azetidine-2-one
- Methyl 2-(oxetan-3-ylidene)acetate
Uniqueness
Methyl 3-(azetidin-3-yl)propiolate stands out due to its propiolate group, which imparts unique reactivity compared to other azetidine derivatives. This reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and beyond .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
methyl 3-(azetidin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)3-2-6-4-8-5-6/h6,8H,4-5H2,1H3 |
Clave InChI |
VUCKMJXBWDWARL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)




![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)

